4-Bromo-3,5-difluoropyridine
Overview
Description
4-Bromo-3,5-difluoropyridine is a chemical compound with the empirical formula C5H2BrF2N . It has a molecular weight of 193.98 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Bromo-3,5-difluoropyridine involves electrophilic fluorination of 3,5-dibromo-4-formylpyridine . The compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-difluoropyridine consists of a pyridine ring with bromine and fluorine substituents . The SMILES string representation is Fc1cncc(F)c1Br .Physical And Chemical Properties Analysis
4-Bromo-3,5-difluoropyridine is a solid with a density of 1.8±0.1 g/cm3 . It has a boiling point of 147.0±35.0 °C at 760 mmHg . The compound has a vapour pressure of 5.7±0.3 mmHg at 25°C and an enthalpy of vaporization of 36.8±3.0 kJ/mol . Its flash point is 42.7±25.9 °C .Scientific Research Applications
Synthesis of Polyfunctional Heteroaromatic Derivatives
4-Bromo-3,5-difluoropyridine is utilized in palladium-catalyzed Suzuki cross-coupling reactions. This process leads to the synthesis of polyfunctional heteroaromatic derivatives, expanding the use of polybromofluoropyridine scaffolds (Benmansour et al., 2007).
Development of Novel Pyridine-Based Derivatives
The compound is a precursor in the Suzuki cross-coupling reaction for producing a series of novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and have exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), along with density functional theory (DFT) studies of similar compounds, provide insights into the molecular structure and non-linear optical properties of 4-Bromo-3,5-difluoropyridine derivatives (Vural & Kara, 2017).
Applications in Metalloorganic Structures
4-Bromo-3,5-difluoropyridine is a key intermediate in synthesizing complex metalloorganic structures. These structures are valuable for tuning chelating and photophysical properties, demonstrating the compound's versatility in materials science (Ruiz-Crespo et al., 2022).
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocycles, crucial in pharmaceuticals and materials science. It serves as a building block for creating structurally diverse molecules (Martins, 2002).
Creation of Complexes with Magnetic Properties
In inorganic chemistry, derivatives of 4-Bromo-3,5-difluoropyridine are used to create lanthanide-nitronyl nitroxide complexes with interesting magnetic properties, such as single-molecule magnet behavior (Xu et al., 2009).
Enantiomeric Resolution in Chiral Chemistry
This compound is involved in enantiomeric resolution studies, crucial for understanding chiral chemistry and developing drugs with specific stereochemistry (Ali et al., 2016).
Mass-Spectrometric Analysis in Biochemistry
4-Bromo-3,5-difluoropyridine derivatives are analyzed using mass spectrometry in biochemistry to understand protein-RNA interactions, demonstrating its role in molecular biology (Kramer et al., 2011).
Safety And Hazards
4-Bromo-3,5-difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .
properties
IUPAC Name |
4-bromo-3,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHHQICCMWFQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653357 | |
Record name | 4-Bromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluoropyridine | |
CAS RN |
1092352-40-3 | |
Record name | 4-Bromo-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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